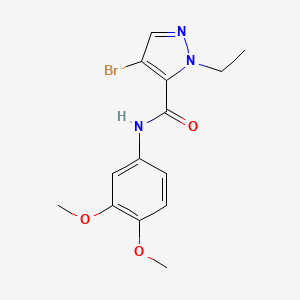![molecular formula C20H28Cl2N4O B6061236 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride, also known as PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that contains a piperazine ring and a piperidine ring, and it has been found to exhibit a wide range of biochemical and physiological effects. In
科学研究应用
2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride has also been studied for its potential use as an antipsychotic drug, as it has been found to have similar effects to traditional antipsychotic medications.
作用机制
The exact mechanism of action of 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the activity of dopamine, 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride may help to reduce the symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic effects.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one limitation of using 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride is that it is not very selective for dopamine receptors, and it may also affect other neurotransmitter systems. This can make it difficult to interpret the results of experiments involving 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride.
未来方向
There are several future directions for research involving 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride. One area of interest is the development of more selective dopamine D2 receptor antagonists that have fewer side effects than traditional antipsychotic medications. Another area of interest is the use of 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride and its effects on other neurotransmitter systems.
合成方法
The synthesis of 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride involves the reaction of 2-chloroquinoline with N-(1-piperidinyl)acetamide in the presence of sodium hydride. The resulting intermediate is then treated with piperazine to form 2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride. The final product is obtained as a dihydrochloride salt, which is a white crystalline powder.
属性
IUPAC Name |
2-piperidin-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O.2ClH/c25-20(16-22-10-4-1-5-11-22)24-14-12-23(13-15-24)19-9-8-17-6-2-3-7-18(17)21-19;;/h2-3,6-9H,1,4-5,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJBJGFYFGMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061154.png)
![2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide](/img/structure/B6061155.png)
![3-(3,4-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6061162.png)

![2-(1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6061182.png)
![N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6061190.png)
![2-benzyl-6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B6061191.png)
![6-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6061195.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)